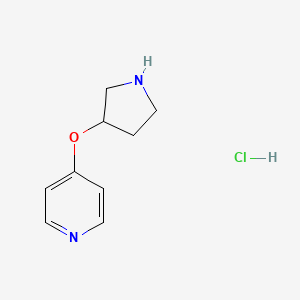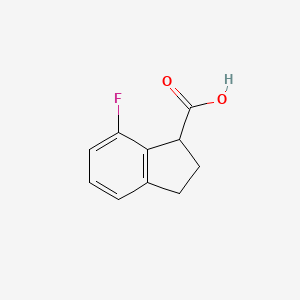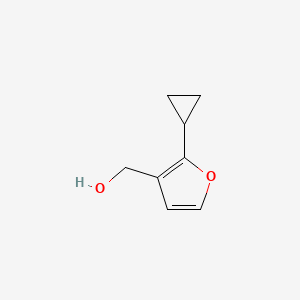![molecular formula C9H13FN2O2S B13625875 N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide CAS No. 869371-48-2](/img/structure/B13625875.png)
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthesis stages to achieve higher yields and purity. Techniques such as the use of appropriate solvents and reagents, as well as environmentally friendly methods, are often employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as other catalysts and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium catalysts in Suzuki–Miyaura coupling can lead to the formation of various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide has a wide range of scientific research applications, including:
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aminomethylphenyl derivatives and fluorophenyl derivatives. Some examples are:
- N-[3-(Aminomethyl)-phenyl]-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives .
Uniqueness
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
869371-48-2 |
|---|---|
Fórmula molecular |
C9H13FN2O2S |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H13FN2O2S/c1-12(15(2,13)14)8-3-4-9(10)7(5-8)6-11/h3-5H,6,11H2,1-2H3 |
Clave InChI |
VERFOPQLCIUYTR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=C(C=C1)F)CN)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


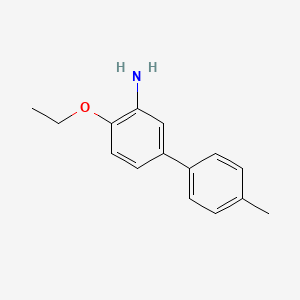
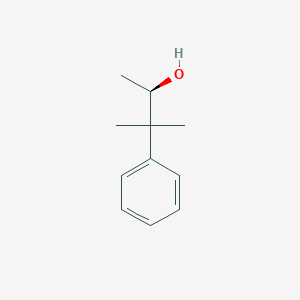
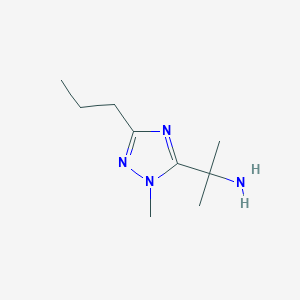
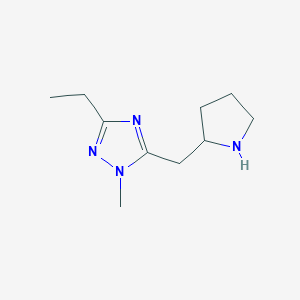
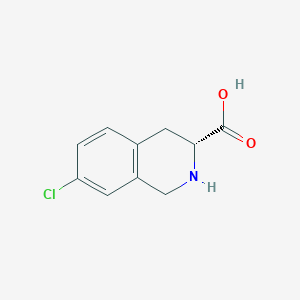
![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
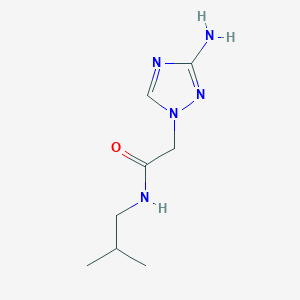
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
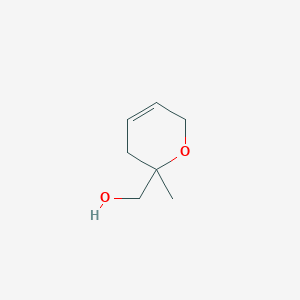
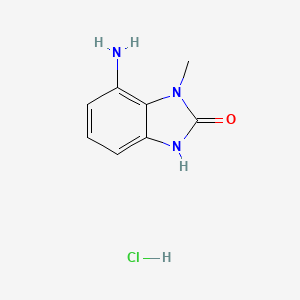
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
